Protein Kinase C 19-31 acetate
Description
Overview of the Protein Kinase C Family and Isoforms
Classification of Conventional, Novel, and Atypical Protein Kinase C Isoforms
The Protein Kinase C (PKC) family is a group of serine/threonine kinases that are integral to cellular signal transduction. wikipedia.orgmdpi.comsigmaaldrich.com In humans, this family consists of at least ten isoforms, which are broadly classified into three main subfamilies based on their structure and requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC). wikipedia.orgmedcraveonline.comresearchgate.net
Conventional PKCs (cPKCs) include the isoforms α, βI, βII, and γ. wikipedia.org A defining characteristic of this group is their dependence on both calcium (Ca²⁺) and diacylglycerol (DAG) for activation. wikipedia.orgresearchgate.net This calcium sensitivity is conferred by the C2 domain within their regulatory region. mdpi.com
Novel PKCs (nPKCs) are comprised of the δ, ε, η, and θ isoforms. wikipedia.org In contrast to cPKCs, this group is calcium-independent but still requires DAG for activation. wikipedia.orgresearchgate.net They possess a variant C2 domain that does not bind calcium. mdpi.com
Atypical PKCs (aPKCs) include the ζ and ι/λ isoforms. wikipedia.org These are distinct from the other two groups as they are activated independently of both Ca²⁺ and diacylglycerol. wikipedia.orgresearchgate.net Their regulation is instead mediated by protein-protein interactions.
Table 1: Classification of Protein Kinase C Isoforms
| PKC Class | Isoforms | Activator Requirements |
|---|---|---|
| Conventional (cPKC) | α, βI, βII, γ | Calcium (Ca²⁺) and Diacylglycerol (DAG) |
| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG) |
| Atypical (aPKC) | ζ, ι/λ | Independent of Ca²⁺ and DAG |
Fundamental Roles of Protein Kinase C in Cellular Signal Transduction
The PKC family of enzymes plays a pivotal role in translating a vast number of extracellular signals into intracellular responses. wikipedia.orgnih.gov These kinases are central regulators of a wide array of fundamental cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and gene expression. sigmaaldrich.comfrontiersin.org
Upon activation, PKC isoforms phosphorylate a diverse range of protein substrates on their serine and threonine residues. wikipedia.org This phosphorylation can either activate or inhibit the target proteins, thereby modulating their function and propagating the signal. researchgate.net The specific cellular outcome is highly dependent on the particular PKC isoform involved, the cell type, and the enzyme's subcellular location. frontiersin.org For example, some PKC isoforms are known to promote cell survival, while others can induce apoptosis. nih.gov This highlights the intricate and specific nature of PKC signaling in the governance of cellular behavior. sigmaaldrich.com
The Concept of Pseudosubstrate Inhibition in Kinase Regulation
Endogenous Pseudosubstrate Domains and Protein Kinase C Autoinhibition
In their inactive state, Protein Kinase C isoforms are controlled by a process of autoinhibition. researchgate.netucsd.edu This self-regulation is mediated by an endogenous pseudosubstrate domain, a sequence within the regulatory region of the kinase that mimics a true substrate. wikipedia.orgfrontiersin.org However, this pseudosubstrate sequence lacks a phosphorylatable serine or threonine residue, often having an alanine (B10760859) at this critical position instead. oup.com
This pseudosubstrate domain occupies the active site of the kinase's catalytic domain, effectively blocking it and preventing it from phosphorylating target proteins. researchgate.netucsd.edu The arrival of activating signals, such as the binding of diacylglycerol and/or calcium, induces a conformational change in the PKC molecule. wikipedia.org This change causes the pseudosubstrate to be released from the active site, allowing genuine substrates to bind and become phosphorylated. wikipedia.org
Design and Utility of Synthetic Pseudosubstrate Peptides
The natural mechanism of pseudosubstrate inhibition has been leveraged to create synthetic peptide inhibitors of PKC. portlandpress.comnih.gov These peptides are designed to replicate the amino acid sequence of the endogenous pseudosubstrate domain. caymanchem.com By mimicking this natural inhibitory sequence, synthetic pseudosubstrate peptides can competitively bind to the active site of PKC, thereby blocking its activity. oup.compnas.org
These synthetic peptides are invaluable tools in research, enabling scientists to investigate the specific functions of different PKC isoforms. medchemexpress.comcaymanchem.com By selectively inhibiting PKC, researchers can deduce its role in various cellular pathways and processes. creative-peptides.com The specificity of these peptides can be engineered to target a broad range of PKC isoforms or to be highly selective for a particular class or individual isoform. caymanchem.comcaymanchem.com
Genesis and Significance of Protein Kinase C 19-31 Acetate (B1210297) as a Research Tool
Protein Kinase C 19-31 acetate is a well-established synthetic pseudosubstrate peptide inhibitor. moleculardepot.commedchemexpress.com Its sequence corresponds to the amino acid residues 19-31 of the pseudosubstrate region found in conventional PKC isoforms, specifically PKCα and PKCβ. medchemexpress.comvulcanchem.com This peptide is designed to mimic the autoinhibitory domain that maintains the enzyme in an inactive state. creative-peptides.com The acetate salt form can improve its solubility for use in aqueous solutions for in vitro assays. vulcanchem.com
This peptide functions as a potent and selective inhibitor of conventional and novel PKC isoforms. targetmol.comnih.gov Its significance as a research tool is underscored by its ability to be introduced into cells, allowing for the study of PKC function in a physiological context. physiology.org By administering PKC 19-31 acetate, researchers can effectively inhibit PKC signaling and observe the subsequent effects on cellular behavior. creative-peptides.comnih.gov This has made it a crucial component in dissecting the intricate roles of PKC in a multitude of cellular signaling pathways. moleculardepot.comphysiology.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diacylglycerol |
| Protein Kinase C |
| Protein Kinase C α |
| Protein Kinase C β |
| Protein Kinase C βI |
| Protein Kinase C βII |
| Protein Kinase C γ |
| Protein Kinase C δ |
| Protein Kinase C ε |
| Protein Kinase C η |
| Protein Kinase C θ |
| Protein Kinase C ζ |
| Protein Kinase C ι/λ |
| Phorbol (B1677699) 12-myristate 13-acetate |
| Amiloride |
Derivation from the Protein Kinase C Alpha Pseudosubstrate Regulatory Domain (Residues 19-31)
The chemical compound at the center of this article is derived from the pseudosubstrate region of a specific PKC isozyme, Protein Kinase C alpha (PKCα). Research has identified the amino acid sequence between residues 19 and 36 of PKCα as the pseudosubstrate domain responsible for its autoinhibition. mdpi.com A synthetic peptide mirroring this native sequence acts as a potent and specific inhibitor of PKC, targeting both the phosphorylation of external substrates and the enzyme's autophosphorylation. mdpi.com
Specifically, the peptide fragment corresponding to residues 19-31 of the PKCα pseudosubstrate domain is a potent inhibitor. echelon-inc.commedchemexpress.com This inhibitory peptide, with the native alanine at position 25, effectively blocks PKC activity and has been used in studies to probe the role of PKC in various physiological functions. nih.gov The unmodified peptide derived from residues 19-31 of the PKCα pseudosubstrate is a well-characterized inhibitor with a reported IC₅₀ value of 100 nM. echelon-inc.com
Table 1: Characteristics of PKCα Pseudosubstrate Peptides
| Peptide Name | Origin | Key Residue (Position 25) | Primary Function |
|---|---|---|---|
| PKC (19-31) Pseudosubstrate | Synthetic, based on PKCα residues 19-31 | Alanine (Ala) | Inhibitor nih.govechelon-inc.com |
| This compound | Synthetic, modified from PKCα residues 19-31 | Serine (Ser) | Substrate xcessbio.comhep.com.cnadooq.com |
Importance of the Serine at Position 25 Substitution
A critical modification distinguishes "this compound" from its parent inhibitory peptide: the substitution of a single amino acid at position 25. In the native PKCα pseudosubstrate sequence, this position is occupied by an alanine (Ala) residue. adooq.comtargetmol.com However, in this compound, this alanine is replaced by a serine (Ser) residue. xcessbio.comadooq.comtargetmol.comeurogentec.com
This seemingly minor change has a profound functional consequence: it converts the peptide from a competitive inhibitor into a potent substrate for Protein Kinase C. hep.com.cn The presence of the hydroxyl group on the serine residue provides a site for phosphorylation, which the original alanine residue lacked. wikipedia.org
Therefore, the peptide known as [Ser25] Protein Kinase C (19-31) is not an inhibitor but rather a substrate with a Michaelis constant (Kₘ) of 0.2 µM and a maximal velocity (Vₘₐₓ) of 8 µmol/min/mg. novoprolabs.com Because of this property, this compound (the serine-25 variant) is widely used in biochemical assays as a standard substrate to measure the enzymatic activity of Protein Kinase C. xcessbio.comadooq.comtargetmol.com This strategic substitution has turned a molecular mimic of an "off-switch" into a reliable tool for quantifying the "on-state" of the enzyme.
Properties
Molecular Formula |
C69H122N26O18 |
|---|---|
Molecular Weight |
1603.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1 |
InChI Key |
PPMUZWPFMMEXQI-LIVLXYFQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Protein Kinase C 19 31 Acetate Action
Structural Basis of Peptide-Mediated Protein Kinase C Inhibition
The inhibitory action of Protein Kinase C 19-31 acetate (B1210297) is rooted in its structural mimicry of the natural substrate of PKC. This peptide corresponds to the amino acid sequence 19-31 found within the pseudosubstrate domain of Protein Kinase Cα (PKCα) targetmol.commedchemexpress.com. This endogenous pseudosubstrate sequence acts as a built-in inhibitor, folding into the enzyme's catalytic site to keep it inactive in the absence of activating signals like diacylglycerol and calcium nih.govmdpi.com. The exogenous peptide, PKC 19-31, leverages this natural regulatory mechanism.
Interaction with the Catalytic Domain of Protein Kinase C
Protein Kinase C 19-31 acetate functions by directly binding to the catalytic domain of PKC nih.gov. All PKC isoforms possess a catalytic domain responsible for transferring a phosphate (B84403) group from ATP to serine or threonine residues on target proteins. This domain contains a highly specific substrate-binding pocket. The PKC 19-31 peptide, with its sequence RFARKGALRQKNV, mimics the charge and shape of a true substrate medchemexpress.com. This allows it to occupy the substrate-binding site within the catalytic domain, effectively creating a stable, non-productive enzyme-inhibitor complex mdpi.com. This occupation physically obstructs the entry of genuine protein substrates, thereby preventing their phosphorylation.
Competitive Binding with Endogenous Protein Kinase C Substrates
The mechanism of inhibition by this compound is competitive with respect to the protein or peptide substrate mdpi.com. Because the inhibitor peptide and the natural substrates vie for the same binding site on the catalytic domain, their binding is mutually exclusive. Research has demonstrated that synthetic peptides based on the pseudosubstrate sequence are specific PKC inhibitors precisely because they exploit the enzyme's substrate specificity without interfering with the binding of ATP to its separate site on the catalytic domain jneurosci.org. This mode of action ensures that the inhibition is directly related to the substrate recognition process of PKC. Studies have shown that the peptide effectively inhibits both the autophosphorylation of PKC and the phosphorylation of its substrates jneurosci.org.
Specificity and Selectivity Profile of this compound
The utility of a kinase inhibitor is greatly defined by its specificity and selectivity—its ability to inhibit the intended target without affecting other kinases.
Inhibition of Protein Kinase C Isoform Activity
This compound is considered a potent and specific inhibitor of PKC jneurosci.orgechelon-inc.com. One study reports an IC50 value—the concentration required to inhibit 50% of the enzyme's activity—of 100 nM for Protein Kinase C echelon-inc.com. Another investigation, using MARCKS protein as the substrate, found an IC50 of approximately 10 µM for PKC purified from honeybee brain nih.gov. This highlights that the measured potency can vary depending on the specific PKC isoform, the substrate used, and the assay conditions.
Being derived from PKCα, the peptide might be expected to show some preference for conventional PKC isoforms (cPKCs: α, β, γ). Its selectivity has been demonstrated in studies where it inhibited PKC-dependent processes while having no effect on pathways mediated by other kinases like Ca/Calmodulin Kinase II echelon-inc.com. Furthermore, one study found that while PKC 19-31 strongly inhibited a PKC-like kinase (PAK-2), it did not affect the activity of a structurally related but distinct kinase, PAK-1, indicating a degree of selectivity even among similar enzymes. However, a detailed quantitative analysis of its inhibitory concentration across the full spectrum of individual PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ, ι) is not extensively documented in the literature.
Interactive Table 1: Reported Inhibitory Concentrations of PKC 19-31 This table is based on available data; isoform-specific IC50 values are not widely reported.
| Inhibitor | Target Enzyme | Substrate | Reported IC50 |
|---|---|---|---|
| Protein Kinase C (19-31) | Protein Kinase C (General) | Not Specified | 100 nM echelon-inc.com |
Comparative Analysis with Other Protein Kinase C Inhibitors (e.g., Staurosporine (B1682477), Bisindolylmaleimides, Chelerythrine)
The inhibitory mechanism of PKC 19-31 acetate differs significantly from many other common PKC inhibitors. A comparison clarifies its unique profile.
Staurosporine : This natural product is a very potent but non-selective protein kinase inhibitor. It functions by competing with ATP for its binding site on the kinase catalytic domain. Its broad activity across many different kinases, not just PKC, often limits its use when target specificity is required nih.gov. In contrast, PKC 19-31 is substrate-competitive, not ATP-competitive, providing a more targeted mechanism of inhibition jneurosci.org.
Bisindolylmaleimides : This class of inhibitors, including compounds like GF 109203X (Bisindolylmaleimide I) and Ro 31-8220, are also ATP-competitive but offer greater selectivity for PKC isoforms, particularly the conventional ones (α, β, γ), compared to staurosporine. For example, Ro 31-8220 inhibits PKCα, βI, βII, and γ with IC50 values in the low nanomolar range. While more selective than staurosporine, their mechanism still targets the highly conserved ATP-binding pocket, unlike the substrate-binding site targeted by PKC 19-31.
Chelerythrine (B190780) : This compound represents another class of PKC inhibitors. Importantly, like PKC 19-31, chelerythrine is a substrate-competitive inhibitor, acting at the catalytic domain but not at the ATP-binding site mdpi.comnih.gov. It is reported to be a more specific PKC inhibitor than staurosporine nih.gov. This shared substrate-competitive mechanism makes it a closer functional analog to PKC 19-31 than the ATP-competitive inhibitors.
Interactive Table 2: Comparative Profile of PKC Inhibitors This table summarizes key characteristics and reported potencies of different PKC inhibitors.
| Inhibitor | Type | Mechanism of Action | Target Selectivity | Example IC50 Values (nM) |
|---|---|---|---|---|
| This compound | Peptide | Substrate-Competitive | Specific for PKC | 100 (General PKC) echelon-inc.com |
| Staurosporine | Small Molecule | ATP-Competitive | Broad-Spectrum (Non-selective) | ~3-7 (PKCα, β, γ) |
| Bisindolylmaleimide I (GF 109203X) | Small Molecule | ATP-Competitive | Selective for PKC (esp. conventional) | 16-20 (PKCα, βI, βII, γ) |
| Bisindolylmaleimide IX (Ro 31-8220) | Small Molecule | ATP-Competitive | Selective for PKC (esp. conventional) | 5-27 (PKCα, βI, βII, γ, ε) |
| Chelerythrine | Small Molecule | Substrate-Competitive | Selective for PKC | 660 (General PKC) nih.gov |
Applications in Biochemical and Cellular Assays
Utilization as a Substrate Peptide in Protein Kinase C Activity Measurements
The peptide is a well-established substrate for quantifying the enzymatic activity of Protein Kinase C. targetmol.commedchemexpress.comglpbio.comadooq.com By acting as a target for phosphorylation by PKC, the rate of this reaction can be measured to determine the level of PKC activity in a sample.
A common method for measuring PKC activity involves the use of radiometric assays. In this technique, the transfer of a radioactive phosphate (B84403) group from adenosine (B11128) triphosphate (ATP), typically using the isotope ³²P, to the substrate peptide is quantified. pnas.orgnih.govchinesechemsoc.org The amount of incorporated radioactivity directly correlates with the level of PKC activity. pnas.org For instance, PKC activity can be assayed by measuring the incorporation of ³²P from [γ-³²P]ATP into the PKC (19-31) peptide. cellsignal.comoup.com The phosphorylated peptide is then separated and the radioactivity is measured to determine kinase activity. This method is highly sensitive but requires the use of radioactive materials. nih.gov
Table 1: Radiometric Assay Components for PKC Activity
| Component | Function |
| Protein Kinase C (19-31) Acetate (B1210297) | Substrate for phosphorylation. |
| [γ-³²P]ATP | Source of radioactive phosphate group. |
| Protein Kinase C | The enzyme being assayed. |
| Buffer Solution | Maintains optimal pH and ionic conditions for the enzyme. |
| **Magnesium Chloride (MgCl₂) ** | Cofactor for the kinase reaction. |
To circumvent the need for radioactive isotopes, several non-radioactive methods for detecting PKC activity have been developed. nih.gov One such method is the enzyme-linked immunosorbent assay (ELISA), which uses antibodies that specifically recognize the phosphorylated form of the substrate peptide. nih.gov Another advanced technique is the LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. This assay employs a europium-labeled antibody that detects the phosphorylated serine in the PKC (19-31) peptide (with an Ala to Ser mutation at position 25). revvity.com The binding of this antibody to a ULight™-labeled phosphorylated substrate brings the donor (europium) and acceptor (ULight™) molecules close, resulting in a measurable fluorescent signal that is proportional to the level of substrate phosphorylation. revvity.com
While these non-radioactive methods offer increased safety and convenience, they may have limitations. Some methods might lack the sensitivity required to detect low levels of endogenous kinase activity in biological samples. nih.gov Furthermore, the specificity of the antibodies used is crucial for the accuracy of the results. nih.gov
Radiometric Protein Kinase C Activity Assays
Probing Protein Kinase C-Dependent Phosphorylation Events in Permeabilized Cell Systems
To study the intracellular actions of PKC (19-31), which is membrane-impermeable, researchers often use permeabilized cell systems. vulcanchem.com This involves treating cells with agents like digitonin (B1670571) to create pores in the cell membrane, allowing the peptide to enter the cell. vulcanchem.com
In permeabilized cells, PKC (19-31) has been shown to block the phosphorylation of numerous endogenous proteins that is induced by phorbol (B1677699) esters, which are potent activators of PKC. nih.gov This inhibitory effect is closely correlated with the peptide's ability to inhibit phorbol ester-stimulated PKC activity. nih.gov For example, in studies with adrenal chromaffin cells, PKC (19-31) effectively inhibited the phorbol ester-induced enhancement of catecholamine secretion, a process known to be modulated by PKC. nih.govunam.mx
PKC plays a significant role in various calcium-dependent cellular processes. Research in permeabilized adrenal chromaffin cells has demonstrated that PKC (19-31) can inhibit the enhancement of Ca²⁺-dependent secretion caused by phorbol esters by as much as 90%. nih.gov However, it does not affect Ca²⁺-dependent secretion in the absence of phorbol ester stimulation. nih.gov This indicates that PKC activation serves a modulatory, rather than an obligatory, role in the exocytotic pathway. nih.gov The peptide has been instrumental in dissecting the specific contribution of PKC to processes like insulin (B600854) exocytosis and the sensitization of smooth muscle contraction to calcium. nih.govahajournals.org
Analysis of Endogenous Protein Phosphorylation
Integration in Electrophysiological Studies
The PKC (19-31) peptide has also been a valuable tool in electrophysiology to investigate the role of PKC in regulating ion channel activity. By introducing the peptide into cells via a patch pipette, researchers can study its effects on ion currents. physiology.orgnih.gov For example, this peptide has been used to demonstrate that PKC activation is involved in the modulation of L-type Ca²⁺ channels in arterial smooth muscle cells. physiology.org In studies on K(ATP) channels, the specific inhibitor peptide PKC(19–31) was shown to block the effects of PKC on channel activity, helping to elucidate the molecular basis of PKC-induced channel activation. pnas.org Similarly, in studies of neuronal plasticity in Aplysia, presynaptic injection of PKC(19-31) was used to show that PKC is a key mediator of certain forms of synaptic depression. nih.gov
Application in Excised Inside-Out Membrane Patches
Protein Kinase C (19-31) acetate is utilized as a specific pseudosubstrate inhibitory peptide in electrophysiological studies, particularly with the patch-clamp technique in an excised inside-out patch configuration. nih.govnih.gov This method allows for the direct application of the peptide to the intracellular face of the cell membrane, enabling precise investigation of Protein Kinase C's (PKC) role in regulating ion channel activity. nih.govpnas.org
In studies of ATP-sensitive potassium (K-ATP) channels, the application of constitutively active PKC to excised inside-out patches from mammalian cells expressing SUR2A/Kir6.2 or SUR1/Kir6.2 channel isoforms resulted in a significant increase in channel activity. nih.gov The concomitant treatment with PKC(19-31) effectively blocked this PKC-induced activation, demonstrating the peptide's utility in confirming PKC as the mediating kinase. nih.govpnas.org For instance, while active PKC alone caused a 390 ± 78% increase in channel activity for SUR2A/Kir6.2 channels, the presence of 5 µM PKC(19-31) limited this increase to just 35 ± 14%. nih.gov Similarly, studies on isolated rabbit myocyte membrane patches showed that the peptide inhibitor could completely block the activation of K-ATP channels by purified PKC. ahajournals.org
The peptide is also instrumental in studying large-conductance Ca²⁺-activated potassium (BK) channels. In inside-out patches expressing BK channels, the inhibitory effect of PKC on membrane conductance was abolished when the patches were superfused with both PKC and the PKC pseudosubstrate inhibitor peptide PKC(19–31). pnas.org Furthermore, researchers have used PKC(19-31) in more complex experimental protocols, such as pre-treating inside-out patches with the peptide in an ATP-free solution to facilitate the complete dephosphorylation of PKC sites before investigating the effects of other kinases like Protein Kinase G (PKG) or Protein Kinase A (PKA). pnas.org This application highlights its role in dissecting complex, multi-kinase regulatory pathways at the membrane level. pnas.org
Modulation of Ion Channel Open Probability
A primary application of Protein Kinase C (19-31) acetate in cellular assays is to verify that observed changes in ion channel open probability (Pₒ) are specifically due to PKC activity. pnas.orgnih.gov PKC can modulate various ion channels by altering their gating, voltage dependence, and probability of opening. nih.gov The peptide inhibitor serves as a crucial control to confirm these effects.
For K-ATP channels, PKC activation at physiological ATP concentrations increases their open probability. nih.govnih.gov Studies using excised inside-out patches demonstrated that constitutively active PKC increased the channel activity metric NPₒ (the product of the number of channels and the mean open probability) by approximately 360-390%. nih.gov The addition of PKC(19-31) blocked this significant increase, confirming that the modulation of open probability was a direct result of PKC phosphorylation. nih.govpnas.org In one specific recording, PKC increased the open probability (Pₒ) of a modified K-ATP channel by about 300% (from 0.01 to 0.043), an effect that was preventable with the inhibitor peptide. nih.govpnas.org
In the case of BK channels, PKC has been shown to decrease the channel open probability (NPₒ). pnas.org This inhibition is achieved by shortening the channel's mean open time and prolonging its mean closed time. pnas.org Specifically, PKC shortened the longer open time constant (τ₂) from 12.0 ms (B15284909) to 7.0 ms and prolonged the longer closed time constant (τ₂) from 23.9 ms to 47.5 ms. pnas.org The application of PKC(19–31) alongside PKC completely abolished this inhibitory effect, providing direct evidence for PKC's role in modulating the channel's gating kinetics. pnas.org
Table 1: Effect of PKC and PKC(19-31) on Ion Channel Open Probability
| Channel Type | Experimental Condition | Observed Effect on Open Probability (Pₒ or NPₒ) | Reference |
|---|---|---|---|
| K-ATP (SUR2A/Kir6.2) | Application of active PKC | ~390% increase in NPₒ | nih.gov |
| K-ATP (SUR2A/Kir6.2) | Application of active PKC + 5 µM PKC(19-31) | Effect blocked (35% increase in NPₒ) | nih.gov |
| K-ATP (ΔC26 construct) | Application of active PKC (1 mM ATP) | ~300% increase in Pₒ (from 0.01 to 0.043) | pnas.org |
| BK Channel | Application of active PKC | Decrease in NPₒ | pnas.org |
| BK Channel | Application of active PKC + 5 µM PKC(19-31) | Inhibitory effect abolished | pnas.org |
Methodological Considerations and Specificity Verification in Experimental Designs
When using pharmacological agents to study cellular signaling, a critical methodological consideration is the verification of the agent's specificity. ahajournals.org The pharmacology of PKC is complex, with many small-molecule inhibitors and activators demonstrating off-target effects that can confound experimental results. nih.govelifesciences.org For example, activators like phorbol esters can affect other proteins, and some kinase inhibitors like staurosporine (B1682477) are promiscuous, inhibiting other kinases at concentrations used to target PKC. ahajournals.orgelifesciences.org
Protein Kinase C (19-31) acetate, as a pseudosubstrate peptide inhibitor, provides a high degree of specificity, making it an essential tool for verifying that an observed biological effect is genuinely mediated by PKC. nih.govahajournals.org A standard experimental design for specificity verification involves demonstrating that PKC(19-31) can block the effects induced by a PKC activator, such as a phorbol ester (e.g., Phorbol 12-myristate 13-acetate or TPA), without affecting other, unrelated signaling pathways. nih.gov
Research on chromaffin cells provides a clear example of this methodological approach. In permeabilized cells, PKC(19-31) inhibited the phorbol ester-enhanced, Ca²⁺-dependent secretion by up to 90%. nih.gov Crucially, the peptide had no effect on Ca²⁺-dependent secretion in the absence of the phorbol ester. nih.gov Furthermore, PKC(19-31) specifically blocked the TPA-induced phosphorylation of numerous endogenous proteins but did not alter the Ca²⁺-stimulated phosphorylation of tyrosine hydroxylase, a substrate for a different kinase. nih.gov This demonstrates that the peptide's inhibitory action is specific to the PKC pathway.
Another key use is in control experiments where the inhibitor is co-applied with the kinase. The abolition of a response upon co-application of PKC and PKC(19-31) is considered strong evidence that the response is PKC-dependent. pnas.orgpnas.org This direct competitive inhibition at the enzyme's active site is a cornerstone for validating findings in studies of PKC-mediated channel modulation and other cellular processes. pnas.orgahajournals.org
Table 2: Example of Specificity Verification Using PKC(19-31)
| Experimental System | Condition / Pathway Activated | Effect of PKC(19-31) | Conclusion on Specificity | Reference |
|---|---|---|---|---|
| Permeabilized Chromaffin Cells | Phorbol Ester-Enhanced Secretion | Inhibited enhancement by up to 90% | Confirms the enhancement is PKC-mediated | nih.gov |
| Permeabilized Chromaffin Cells | Ca²⁺-Dependent Secretion (no phorbol ester) | No effect | Shows no interference with basal Ca²⁺ signaling | nih.gov |
| Permeabilized Chromaffin Cells | Ca²⁺-Stimulated Phosphorylation of Tyrosine Hydroxylase | No effect | Demonstrates no cross-reactivity with other kinase pathways | nih.gov |
| Excised Membrane Patch with BK Channels | Application of active PKC | Abolished the inhibitory effect of PKC | Confirms the observed effect is due to PKC activity | pnas.org |
Modulation of Cellular Processes and Biological Functions by Protein Kinase C Inhibition
Regulation of Secretory Pathways and Exocytosis
Protein Kinase C 19-31 acetate (B1210297) has been instrumental in defining the role of PKC in regulated exocytosis, the process by which cells release molecules such as hormones and neurotransmitters. Research shows that while PKC activation is not always an absolute requirement for secretion, it serves as a critical modulator that enhances the efficiency and sensitivity of the secretory machinery. nih.gov
In adrenal chromaffin cells, the secretion of catecholamines is a multi-step process that includes a "priming" stage, which renders secretory vesicles competent for fusion with the cell membrane. This priming process is dependent on MgATP. uu.nlphysiology.org Studies using digitonin-permeabilized chromaffin cells have shown that activators of PKC, such as phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), significantly enhance Ca²⁺-dependent catecholamine secretion. nih.govresearchgate.net This enhancement is attributed to PKC's effect on the MgATP-dependent priming step. nih.govresearchgate.net
The application of the PKC inhibitory peptide, PKC 19-31, has been shown to block this phorbol ester-induced potentiation of secretion. nih.govnih.govresearchgate.net In permeabilized cells, PKC 19-31 inhibits the TPA-enhanced catecholamine release by over 80% and blocks the TPA-induced phosphorylation of numerous endogenous proteins. nih.govnih.gov These findings indicate that PKC, likely the conventional PKCα isoform, acts on the priming stage of exocytosis to increase the number of vesicles ready for release, and that PKC 19-31 effectively prevents this modulation. nih.govnih.gov Further research has also implicated PKC in the recruitment of vesicles, a process that can be inhibited by the PKC 19-31 peptide. sdbonline.org
| Cell Type | Experimental Model | Key Finding with PKC 19-31 | Reference(s) |
| Adrenal Chromaffin Cells | Digitonin-Permeabilized | Inhibited phorbol ester-mediated enhancement of Ca²⁺-dependent catecholamine secretion by up to 90%. | nih.gov |
| Adrenal Chromaffin Cells | Digitonin-Permeabilized | Blocked TPA-enhanced catecholamine release by >80%, confirming its role in inhibiting PKCα-mediated priming. | nih.gov |
| Adrenal Chromaffin Cells | Patch Pipette Infusion | Inhibited the response evoked by a second flash stimulation, indicating a reduced vesicle recruitment or pool refilling. | nih.gov |
The role of PKC as a modulator of secretion is also evident in pancreatic acini, which are responsible for releasing digestive enzymes like amylase. In streptolysin-O-permeabilized rat pancreatic acini, PKC activation via phorbol 12-myristate 13-acetate (PMA) potentiates Ca²⁺-stimulated amylase release. mdpi.commdpi.com PMA shifts the Ca²⁺-concentration-dependence of amylase discharge, enhancing the secretory response at sub-maximal Ca²⁺ levels. mdpi.com
The involvement of PKC in this potentiation was confirmed using the specific PKC-19-31-amide peptide inhibitor. mdpi.com Application of the inhibitor blocked the effect of PMA, demonstrating that PKC's action is to modulate the sensitivity of the exocytotic process to Ca²⁺. mdpi.com While PKC activation enhances amylase release, it is not an absolute requirement for Ca²⁺-dependent exocytosis to occur, highlighting its role as a critical modulator rather than an essential trigger. mdpi.commdpi.com
| Cell Type | Experimental Model | Key Finding with PKC 19-31 | Reference(s) |
| Rat Pancreatic Acini | Streptolysin-O-Permeabilized | Inhibited the potentiation of Ca²⁺-stimulated amylase release caused by the PKC activator PMA. | mdpi.com |
Control of MgATP-Dependent Priming in Adrenal Chromaffin Cells
Impact on Ion Channel Activity
PKC 19-31 acetate has been crucial for understanding how PKC signaling regulates the activity of various ion channels, which are fundamental to cellular excitability and transport processes.
ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its electrical excitability. portlandpress.comrupress.org They are pivotal in diverse physiological processes, including cardioprotection from ischemia and insulin (B600854) secretion from pancreatic β-cells. portlandpress.comrupress.orgnumberanalytics.com Research has shown that direct application of active PKC to the intracellular side of membrane patches increases the open probability of cardiac KATP channels at physiological (millimolar) concentrations of ATP. nih.govnih.gov
The specific peptide inhibitor PKC 19-31 has been shown to completely block this PKC-induced activation. portlandpress.comrupress.orgnih.govnih.gov In excised patches from rabbit ventricular myocytes, PKC 19-31 prevented the threefold increase in channel open probability caused by purified PKC. nih.gov Similarly, in studies with recombinant KATP channels, PKC 19-31 blocked the PKC-mediated increase in channel activity for both cardiac (SUR2A/Kir6.2) and pancreatic (SUR1/Kir6.2) isoforms. portlandpress.comrupress.org In other systems, purified PKC was found to inhibit Kir6.1/SUR2B channel activity, and this inhibition was also blocked by PKC 19-31. jneurosci.org These results firmly establish that PKC directly modulates KATP channel function and that this effect can be specifically prevented by PKC 19-31.
| Channel/Cell Type | Experimental Model | Key Finding with PKC 19-31 | Reference(s) |
| Cardiac KATP Channels | Excised Inside-Out Patches (Rabbit Myocytes) | Prevented the ~3-fold increase in channel open probability induced by purified PKC at 1 mmol/L ATP. | nih.gov |
| Recombinant Cardiac & Pancreatic KATP Channels | Excised Inside-Out Patches (Mammalian Cells) | Blocked the ~390% increase in channel activity (NPo) caused by constitutively active PKC. | portlandpress.comrupress.org |
| Recombinant Kir6.1/SUR2B Channels | Inside-Out Patches (HEK293 Cells) | Blocked the inhibition of channel activity caused by purified PKC. | jneurosci.org |
| Diabetic Rat β-Cells | Cell Dialysis (Patch Pipette) | Restored the efficacy of Ca²⁺ to trigger secretion, suggesting reversal of a PKC-dependent inhibitory effect. |
The calcium-activated potassium channel in erythrocytes, known as the Gardos channel (KCa3.1), plays a vital role in regulating red blood cell volume and homeostasis by mediating potassium efflux. The activation of PKC by phorbol esters like PMA has been shown to inhibit the Gardos channel in sickle cells, which contributes to preventing cell dehydration. Studies have identified the PKCα isoform in human erythrocytes, which translocates to the membrane upon activation and is thought to be responsible for modulating membrane proteins, including ion channels. mdpi.com While the role of PKC in regulating the Gardos channel is established through the use of activators, direct studies employing the specific inhibitor Protein Kinase C 19-31 acetate to block this effect in erythrocytes were not found in the reviewed scientific literature. Therefore, its precise role in this specific context is inferred from the broader understanding of PKCα modulation of the channel.
PKC is a central kinase in the brain, regulating numerous forms of synaptic plasticity, neurotransmitter release, and neuronal excitability. nih.govjneurosci.org The peptide inhibitor PKC 19-31 has been a key pharmacological tool for dissecting the postsynaptic and presynaptic roles of PKC in these fundamental neuronal processes.
Research on long-term potentiation (LTP), a cellular correlate of learning and memory, has extensively used this inhibitor. Intracellular injection of PKC 19-31 into hippocampal CA1 neurons before a tetanus was found to prevent the induction of LTP. nih.gov When applied after LTP was already established, PKC 19-31 could slowly reverse the potentiation, indicating that sustained PKC activity is necessary for both the induction and maintenance of LTP. In other studies, co-injection of PKC 19-31 with an inhibitor of CaM-KII almost completely blocked tetanus-induced LTP, highlighting the necessity of both kinase pathways. mdpi.com
PKC 19-31 has also been used to probe the mechanisms of neurotransmitter release. In bovine chromaffin cells, introducing PKC 19-31 through a patch pipette did not affect the initial burst of secretion in response to a Ca²⁺ stimulus but significantly inhibited the sustained component of release and the refilling of the readily releasable pool of vesicles. nih.gov This demonstrates a role for PKC in mobilizing vesicles from the reserve pool to the readily releasable pool, a key aspect of synaptic plasticity. nih.gov
| Process/System | Experimental Model | Key Finding with PKC 19-31 | Reference(s) |
| Long-Term Potentiation (LTP) | Hippocampal CA1 Neurons (Intracellular Injection) | Blocked the development of LTP when applied before tetanus. | nih.gov |
| Long-Term Potentiation (LTP) | Hippocampal CA1 Neurons (Intracellular Injection) | Slowly reversed established LTP when applied after tetanus. | |
| Long-Term Potentiation (LTP) | Hippocampal CA1 Neurons (Intracellular Co-injection) | In combination with a CaM-KII inhibitor, almost completely attenuated tetanus-LTP. | mdpi.com |
| Vesicle Recruitment | Bovine Chromaffin Cells (Patch Pipette Infusion) | Inhibited the sustained component of exocytosis and vesicle pool refilling after an initial stimulus. | nih.gov |
Role in Neuronal Signaling and Plasticity
Participation in N-methyl-D-aspartate (NMDA) Receptor-Mediated Responses
Protein Kinase C (PKC) plays a crucial role in modulating the activity of N-methyl-D-aspartate receptors (NMDARs), which are vital for excitatory synaptic transmission in the brain. uc.ptpnas.org Activation of PKC by phorbol esters, such as 12-O-tetradecanoyl phorbol-13-acetate (TPA), has been shown to enhance currents elicited by NMDA in neurons within the trigeminal dorsal horn and hippocampus. pnas.org This potentiation of NMDARs is also observed in recombinant systems like Xenopus oocytes and HEK-293 cells. pnas.org
The interaction between PKC and NMDARs is complex, involving potential phosphorylation of the receptor subunits. Specifically, PKC can phosphorylate serine residues 889, 890, and 896 on the C1 exon of the NR1 subunit. pnas.org However, the direct relationship between this phosphorylation and the potentiation of NMDA channel activity remains an area of active investigation. pnas.org
Furthermore, the activation of various G protein-coupled receptors, including metabotropic glutamate (B1630785) receptors, μ opioid receptors, and muscarinic receptors, can lead to the potentiation of NMDARs through the activation of PKC. pnas.org Research indicates that PKC can regulate NMDARs by increasing the channel's opening rate and promoting the delivery of new NMDA channels to the plasma membrane via SNARE-dependent exocytosis. nih.gov This trafficking of receptors is supported by findings that PKC induces a rapid increase in functional NMDARs on the surface of dendrites and dendritic spines in neurons. nih.gov
A specific inhibitor of PKC, the pseudosubstrate peptide PKC 19-31, has been utilized to probe these mechanisms. uc.ptscholaris.ca This peptide mimics the pseudosubstrate region of PKC, thereby blocking its activity. vulcanchem.com For instance, the GluR4 C-terminal segment that interacts with PKC has been shown to inhibit histone H1 phosphorylation by PKC to a similar extent as PKC 19-31, suggesting a direct and specific interaction. uc.pt
| Key Findings on PKC and NMDA Receptor Interaction | Reference(s) |
| PKC activation enhances NMDA-elicited currents in neurons. | pnas.org |
| PKC phosphorylates specific serine residues on the NR1 subunit of NMDARs. | pnas.org |
| G protein-coupled receptors can potentiate NMDARs via PKC activation. | pnas.org |
| PKC increases NMDA channel opening rate and receptor trafficking to the cell surface. | nih.gov |
| The inhibitor PKC 19-31 is used to study the specific role of PKC in these processes. | uc.ptscholaris.ca |
Contributions to Mechanisms of Long-Term Potentiation (LTP)
Protein Kinase C is a key player in the mechanisms of long-term potentiation (LTP), a form of synaptic plasticity believed to underlie learning and memory. frontiersin.orgnih.gov The induction of LTP is dependent on the activation of NMDA receptors and the subsequent influx of calcium into the postsynaptic cell. nih.gov Following induction, the maintenance of LTP requires the activation of PKC. nih.gov
Both correlational and interventional studies support the necessary role of PKC in maintaining the potentiated response. nih.gov The application of PKC activators can enhance LTP, while inhibitors block its maintenance. frontiersin.orgnih.gov The activation of PKC in LTP may be stabilized by the liberation of cis-fatty acids from membrane phospholipids (B1166683) by phospholipase A2. nih.gov
The maintenance of LTP can involve presynaptic changes, such as increased neurotransmitter release, or postsynaptic alterations, including an increase in receptor number or sensitivity. nih.gov If LTP maintenance is mediated presynaptically, a retrograde signal from the postsynaptic to the presynaptic terminal is required to activate presynaptic PKC. nih.gov Conversely, if the mechanism is postsynaptic, a signal within the dendritic spine is sufficient to activate postsynaptic PKC. nih.gov The differential distribution of PKC subtypes and their substrates in various hippocampal synaptic zones may determine the relative contributions of presynaptic and postsynaptic mechanisms. nih.gov
The use of a specific PKC inhibitor, PKC 19-31, has been instrumental in demonstrating the role of this kinase in LTP. scholaris.ca For instance, application of this inhibitor can block the induction of LTP. scholaris.ca
| Aspects of PKC's Role in LTP | Description | Reference(s) |
| Induction | Dependent on NMDA receptor activation and calcium influx. | nih.gov |
| Maintenance | Requires PKC activation. | nih.gov |
| Mechanism of Activation | Can be stabilized by cis-fatty acids. | nih.gov |
| Locus of Action | Can be presynaptic (neurotransmitter release) or postsynaptic (receptor sensitivity). | nih.gov |
| Inhibitor Studies | Use of PKC 19-31 confirms the necessity of PKC for LTP. | scholaris.ca |
Effects on Cell Proliferation and Differentiation
Protein Kinase C isoforms are significantly involved in the regulation of fundamental cellular processes such as proliferation and differentiation. medcraveonline.com The influence of PKC on these processes can be complex and sometimes contradictory, depending on the specific isoform, cell type, and cellular context. mdpi.comnih.gov
Influence on Stem and Precursor Cell Lineage Commitment (e.g., Osteogenesis, Adipogenesis, Chondrogenesis, Neuronal Differentiation)
The role of Protein Kinase C in the differentiation of stem and precursor cells into various tissue types is multifaceted. mdpi.comnih.gov Research has shown that different PKC isoforms can have opposing effects on lineage commitment. For example, in the context of mesenchymal stem cells, PKCβ has been found to inhibit osteogenesis (bone formation), while PKCδ strongly promotes it. nih.gov Conversely, for adipogenesis (fat cell formation), PKCβ is supportive, whereas PKCδ has an inhibitory role. nih.gov PKCε is another isoform that has been shown to overwhelmingly support adipogenic differentiation. nih.gov
In chondrogenesis (cartilage formation), PKCα plays a significant role. nih.gov Neuronal differentiation has been positively associated with a number of PKC isoforms, including classical, novel, and atypical PKCs. nih.gov
The regulation of these differentiation pathways by PKC is often intertwined with other signaling pathways. For instance, the canonical and non-canonical Wnt signaling pathways can endogenously control PKC activity, thereby influencing its effect on differentiation. nih.gov In the case of osteogenic differentiation of dental follicle cells, inhibition of classical PKC isoforms has been shown to support the process by regulating the activity of the kinase Akt and subsequently affecting both canonical Wnt signaling and the NF-κB pathway. mdpi.com
Furthermore, studies on human pluripotent stem cells (hPSCs) have indicated that PKCδ, ε, and ζ isoforms are involved in their differentiation. plos.orgplos.org An inhibitor of several PKC isoforms, GF109203X, was found to support the self-renewal of hPSCs, suggesting that the inhibition of these PKC isoforms prevents differentiation. plos.orgplos.org
| PKC Isoform | Influence on Lineage Commitment | Reference(s) |
| PKCα | Plays an important role in chondrogenesis. | nih.gov |
| PKCβ | Inhibits osteogenesis, supports adipogenesis. | nih.gov |
| PKCδ | Strongly supports osteogenesis, inhibits adipogenesis. | nih.gov |
| PKCε | Overwhelmingly supports adipogenic differentiation. | nih.gov |
| PKCδ, ε, ζ | Involved in the differentiation of human pluripotent stem cells. | plos.orgplos.org |
| Multiple Isoforms | Positively associated with neuronal differentiation. | nih.gov |
Insights into Cell Cycle Regulation
Protein Kinase C's role in cell cycle regulation is intricate, with evidence pointing to both positive and negative control over cell proliferation. mdpi.comimrpress.com Early studies demonstrated that PKC activators like phorbol esters could stimulate DNA synthesis in some cell types. imrpress.com However, subsequent research has shown that PKC activation can also induce cell growth inhibition and differentiation in various systems. medcraveonline.comimrpress.com This suggests that PKC can act as a tumor suppressor under certain conditions. mdpi.comnih.gov
PKC can influence critical cell cycle transitions, including entry and exit from the cell cycle, as well as the G1 and G2 checkpoints. imrpress.com The effect of PKC activation is often dependent on the timing during the cell cycle. medcraveonline.comimrpress.com For instance, sustained activation of PKC is often required to mediate cell cycle arrest. imrpress.com
A key target for PKC-mediated inhibition of the cell cycle is the cyclin-dependent kinase (CDK) inhibitor p21waf1/cip1. imrpress.com Increased expression of p21waf1/cip1 can block the activity of CDK2 in the G1 phase, leading to the hypophosphorylation of the retinoblastoma protein and inhibiting progression into the S phase. imrpress.com In the G2 phase, p21waf1/cip1 expression can block cdc2/cyclin B activity, preventing entry into mitosis. imrpress.com
Different PKC isoforms can have distinct or even opposing roles in cell cycle control. nih.gov For example, PKCα can have both inhibitory and stimulatory effects depending on the context, while PKCδ generally has inhibitory effects. nih.gov In T cells, PKCθ is emerging as a key positive regulator of the cell cycle, while PKCδ appears to be a negative regulator. nih.gov
Involvement in Immune Response Regulation
Protein Kinase C plays a critical role in regulating various aspects of the immune response.
Role in Cytotoxic T Lymphocyte Lytic Granule Exocytosis
The exocytosis of lytic granules by cytotoxic T lymphocytes (CTLs) is a primary mechanism for eliminating virus-infected and tumor cells. nih.govpsu.edu This process is known to be dependent on Protein Kinase C activity. nih.govpsu.edu Treatment of CTLs with phorbol esters, which activate conventional and novel PKC isoforms, can work in synergy with increases in intracellular calcium to promote the release of these granules. psu.edu
Research using the human leukemic CTL line TALL-104 has provided evidence that PKC activity is crucial for the degranulation step of lytic granule exocytosis, as opposed to earlier upstream events in the process. psu.edu Studies with pharmacological inhibitors suggest that both conventional (cPKCs) and novel (nPKCs) isoforms of PKC may be involved. nih.gov
Upon stimulation that bypasses the T-cell receptor (TCR), both PKCα (a cPKC) and PKCθ (an nPKC) have been observed to accumulate at the site of contact with a target cell. nih.gov Overexpression of constitutively active mutants of either PKCα or PKCθ can synergize with an increase in intracellular calcium to promote granule exocytosis. nih.gov This suggests that while PKCθ has been shown to play a preferential role in other T-cell functions, it may not have a similarly exclusive role in CTL granule exocytosis, with other isoforms like PKCα also contributing significantly. nih.gov
| PKC Isoform | Role in CTL Lytic Granule Exocytosis | Reference(s) |
| PKCα (conventional) | Accumulates at the target cell contact site and can promote granule exocytosis. | nih.gov |
| PKCθ (novel) | Accumulates at the target cell contact site and can promote granule exocytosis, but may not have a preferential role over other isoforms. | nih.gov |
Broader Contributions to Signal Transduction Cascades
Protein Kinase C (PKC) represents a family of pivotal serine-threonine kinases that function as central nodes in cellular signal transduction, converting a multitude of extracellular signals into specific intracellular responses. nih.govwikipedia.org The use of specific inhibitors has been instrumental in delineating the complex and multifaceted roles of PKC isoforms. Among these tools, synthetic peptides derived from the pseudosubstrate region of PKC, such as this compound, serve as potent and selective inhibitors. moleculardepot.comechelon-inc.com This peptide mimics the endogenous pseudosubstrate sequence that maintains the enzyme in an inactive state, thereby competitively blocking the substrate-binding site and inhibiting both autophosphorylation and the phosphorylation of downstream targets. vulcanchem.comnovoprolabs.com The study of cellular processes following the application of such inhibitors reveals that the influence of PKC extends far beyond the phosphorylation of immediate substrates, involving intricate crosstalk with other principal kinase pathways and exerting profound control over gene expression programs. nih.govnih.gov
Interplay with Other Kinase Pathways (e.g., MAPK, PKA)
The signaling network within a cell is characterized by a high degree of connectivity, and PKC isoforms are key players in the dialogue between different pathways. Inhibition of PKC can, therefore, have far-reaching consequences by altering the activity of other kinase cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) pathways.
PKC-MAPK Crosstalk: A significant body of research has established a strong activating link between PKC and the MAPK cascade. nih.gov The activation of PKC often serves as an upstream trigger for the MAPK pathway, which is centrally involved in regulating cell proliferation, differentiation, and apoptosis. spandidos-publications.com One of the most common mechanisms involves the PKC-dependent activation of Ras, a small GTPase, which then recruits the kinase Raf to the cell membrane. nih.govspandidos-publications.com This event initiates a sequential phosphorylation cascade where Raf activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase), a terminal kinase in this module. nih.gov
This PKC-ERK signaling axis is implicated in a wide range of physiological and pathological processes. For instance, studies have shown that the PKC/Raf/MEK/ERK pathway is crucial for modulating gene expression related to cell proliferation in endothelial cells. oup.com Furthermore, specific PKC isoforms can form subcellular-targeted signaling modules with MAPKs. In cardiac mitochondria, PKCε has been shown to form complexes with ERK, JNK, and p38 MAPKs, leading to the activation of mitochondrial ERK and contributing to cardioprotective signaling. ahajournals.org The interplay is often isoform-specific and context-dependent, highlighting a complex regulatory system. core.ac.uk
PKC-PKA Crosstalk: The signaling pathways of PKC and PKA, the primary effector of cyclic AMP (cAMP), are also intricately linked. oup.com These two pathways can converge, diverge, or act in parallel to control cellular functions. Research in cerebrocortical nerve terminals has shown that stimulation of either PKA or PKC can lead to a substantial increase in the phosphorylation and activity of ERK, suggesting a convergence point for these cascades. ucl.ac.uk This convergence allows cells to integrate signals from both Ca2+/diacylglycerol and cAMP-generating stimuli to modulate a common downstream effector.
In other cellular systems, the interaction can be more complex. Studies in pituitary cells demonstrated that activating the PKA pathway can potentiate the translocation and activation of PKC isoforms, indicating a synergistic relationship. oup.com Conversely, there are instances of independent or even antagonistic interactions. frontiersin.org In sea urchin sperm, for example, both PKA and PKC are indispensable and engage in a functional crosstalk that regulates sperm motility, a critical process for fertilization. nih.gov
| Interacting Pathway | Key Findings | Cellular Context/Model | Reference |
|---|---|---|---|
| MAPK (ERK) | PKC activation triggers the Raf/MEK/ERK cascade, a crucial pathway for cell proliferation and gene expression. | General, Endothelial Cells | nih.govoup.com |
| MAPK (ERK, JNK, p38) | PKCε forms signaling modules with MAPKs in mitochondria, leading to mitochondrial ERK activation and cardioprotection. | Murine Heart | ahajournals.org |
| PKA | Both PKA and PKC activation converge to stimulate ERK phosphorylation and activity, modulating neurotransmitter release. | Cerebrocortical Nerve Terminals | ucl.ac.uk |
| PKA | PKA activation potentiates the translocation of PKCα and PKCβ from the cytosol to the plasma membrane. | Rat Pituitary Lactotrophs | oup.com |
| PKA | Both PKA and PKC are essential and participate in a signaling crosstalk that regulates sperm motility. | Sea Urchin Sperm | nih.gov |
Modulation of Transcription Factors and Gene Expression
A primary outcome of PKC signaling and its crosstalk with other kinases is the regulation of gene expression. nih.gov PKC achieves this by modulating the activity of a host of transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Inhibition of PKC can therefore prevent the activation or repression of specific sets of genes.
The mechanisms of control are varied. PKC can directly phosphorylate transcription factors in the cytoplasm, triggering their translocation into the nucleus. nih.gov Alternatively, PKC can phosphorylate inhibitory proteins (like IκB, an inhibitor of NF-κB), causing them to dissociate from their target transcription factor, which is then free to enter the nucleus. nih.gov
Numerous transcription factors are under the control of PKC signaling. These include members of the AP-1 (a dimer of Fos and Jun proteins), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), CREB (cAMP response element-binding protein), and STAT (Signal Transducer and Activator of Transcription) families. plos.orgfrontiersin.org The activation of these factors by PKC has been linked to a wide array of cellular programs, from immune cell activation to cell cycle progression and oncogenic transformation. nih.govfrontiersin.org For example, in T lymphocytes, PKCθ is essential for activating AP-1 and NF-κB, which are required for T-cell activation and the production of interleukin-2. nih.govfrontiersin.org
Bioinformatic analyses of genome-wide expression data have begun to unravel the complexity of these PKC-regulated transcriptional networks. One such study in prostate cancer cells identified distinct gene expression profiles controlled by individual PKC isozymes (α, δ, and ε). plos.org This analysis revealed that the transcription factor c-Rel is a common node in the promoters of genes regulated by all three PKC isoforms. plos.org Furthermore, it showed that the promoters of genes specifically regulated by PKCδ were particularly enriched for binding sites for CREB, NF-E2, and NF-κB, demonstrating isoform-specific transcriptional control. plos.org
| Transcription Factor | Regulating PKC Isoform(s) | Associated Genes / Biological Processes | Reference |
|---|---|---|---|
| c-Rel | PKCα, PKCδ, PKCε | Angiogenesis, inflammatory response, cell motility. | plos.org |
| NF-κB | PKCθ | T-cell activation, proliferation, IL-2 gene expression. | nih.govfrontiersin.org |
| AP-1 (Fos/Jun) | PKCθ | T-cell activation and proliferation. | frontiersin.org |
| CREB | PKCδ | Regulation of PKCδ-specific gene sets in prostate cancer cells. | plos.org |
| E2F-1 | General PKC | Endothelial cell proliferation. | oup.com |
| Various | General PKC | Myelin gene expression (MBP, PLP, MAG, CNP). | nih.gov |
Elucidating Protein Kinase C Isoform Specific Roles Using Peptide Inhibitors
Differentiating the Functional Contributions of Conventional, Novel, and Atypical Protein Kinase C Isoforms
The PKC family is broadly classified into three subfamilies based on their structure and activation requirements: conventional (cPKCs: α, βI, βII, and γ), novel (nPKCs: δ, ε, η, and θ), and atypical (aPKCs: ζ and ι/λ). nih.gov cPKCs are activated by calcium and diacylglycerol (DAG), nPKCs are calcium-independent but DAG-responsive, and aPKCs are independent of both calcium and DAG. nih.gov This differential activation provides a primary means of distinguishing their roles.
Peptide inhibitors derived from the pseudosubstrate domain of specific PKC isoforms offer a more targeted approach to differentiating their functions. physiology.orgmdpi.com The pseudosubstrate sequence mimics the substrate binding site of the kinase, thereby competitively inhibiting its activity. mdpi.comnih.gov PKC 19-31 acetate (B1210297), for instance, is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31) and acts as a competitive inhibitor. vulcanchem.comtargetmol.com While it can inhibit multiple PKC isoforms, it shows a preference for conventional, Ca²⁺-dependent isoforms like PKCα. vulcanchem.com
The specificity of these peptide inhibitors allows researchers to parse the contributions of each subfamily. For example, studies using peptides that selectively inhibit conventional PKCs have helped to distinguish their roles from those of novel or atypical isoforms in various cellular processes. nih.gov Furthermore, the development of isoform-specific peptide inhibitors, such as those targeting PKCε or PKCζ, has been instrumental in delineating the unique functions of these individual kinases. mdpi.com
Table 1: Classification and Regulation of Protein Kinase C Isoforms
| Subfamily | Isoforms | Activators | Role of Pseudosubstrate Peptides |
| Conventional (cPKC) | α, βI, βII, γ | Calcium (Ca²⁺), Diacylglycerol (DAG), Phosphatidylserine (PS) | Peptides like PKC 19-31 acetate competitively inhibit the substrate binding site, often showing preference for this subfamily. mdpi.comvulcanchem.com |
| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG), Phosphatidylserine (PS) | Isoform-specific pseudosubstrate peptides are used to selectively inhibit individual novel PKC isoforms. mdpi.com |
| Atypical (aPKC) | ζ, ι/λ | Ceramide, PIP₃ | Specific inhibitory peptides like ZIP (ζ-inhibitory peptide) are used to probe the functions of atypical isoforms. mdpi.comsandiego.edu |
Investigating Specific Isoforms (e.g., PKCα, PKCδ, PKCε, PKCγ, PKCθ) in Diverse Cellular Contexts
The use of isoform-specific peptide inhibitors has been crucial in understanding the distinct roles of individual PKC isoforms in various cellular and physiological contexts.
PKCα: As a conventional PKC, PKCα is involved in processes like smooth muscle contraction and secretory pathways. vulcanchem.com Studies in adrenal chromaffin cells using PKC 19-31 acetate demonstrated that this peptide preferentially inhibits PKCα, thereby blocking phorbol (B1677699) ester-induced potentiation of catecholamine release. vulcanchem.com This highlights the role of PKCα in regulated exocytosis.
PKCδ: This novel PKC isoform has been implicated in both pro-apoptotic and survival signals, depending on the cellular context. plos.org Peptide inhibitors targeting PKCδ have been instrumental in dissecting these opposing roles. nih.gov For instance, in some cancer models, PKCδ promotes cell growth, while in others, it is involved in apoptosis. plos.orgnih.gov Inhibition of PKCδ has also been shown to block aberrant cell cycle reentry and apoptosis in neurons exposed to amyloid-beta peptide, suggesting a role in neurodegenerative diseases. mdpi.com
PKCε: PKCε, another novel isoform, plays a significant role in cell proliferation, differentiation, and survival. researchgate.net Specific peptide inhibitors of PKCε have been used to investigate its function in various signaling pathways. scbt.comcaymanchem.com For example, pharmacological inhibition of PKCε has been shown to impair the migration and invasion of non-small cell lung cancer cells by affecting Rac1 activation. plos.org
PKCγ: This conventional PKC is uniquely expressed in neuronal tissues and is implicated in neuroplasticity. frontiersin.org Studies using peptide inhibitors have helped to clarify its role in learning and memory. frontiersin.org Furthermore, aberrant expression of PKCγ has been linked to certain cancers, and peptide-based approaches are being explored to modulate its activity in these contexts. frontiersin.org
PKCθ: Primarily expressed in T lymphocytes, PKCθ is a critical regulator of T cell activation and proliferation. mdpi.comresearchgate.net The development of specific peptide inhibitors for PKCθ has been crucial for studying its role in the immune system and its potential as a therapeutic target in autoimmune disorders and some cancers. mdpi.comresearchgate.net For example, a novel peptide inhibitor has been designed to selectively block the nuclear translocation of PKCθ, which is associated with pathogenic functions in cancer. researchgate.net
Table 2: Research Findings on Specific PKC Isoforms Using Peptide Inhibitors
| Isoform | Cellular Context | Key Research Finding | Reference |
| PKCα | Adrenal Chromaffin Cells | Inhibition by PKC 19-31 acetate blocks phorbol ester-enhanced catecholamine release, indicating a role in priming regulated exocytosis. | vulcanchem.com |
| PKCδ | Insulin-Secreting Cells | Affects proliferation by promoting the nuclear extrusion of the cell cycle inhibitor p21Cip1/WAF1. | plos.org |
| PKCε | Non-Small Cell Lung Cancer | Inhibition impairs cell motility and Rac1 activation, suggesting a role in metastatic dissemination. | plos.org |
| PKCγ | Colon Cancer Cells | Knockdown inhibits cell migration and growth. | frontiersin.org |
| PKCθ | T Lymphocytes | Cooperates with calcineurin to induce Fas ligand expression during activation-induced T cell death. | aai.org |
Implications for Understanding Protein Kinase C Signaling Networks and Cross-talk
The ability to selectively inhibit individual PKC isoforms with peptides like PKC 19-31 acetate provides a powerful approach to unraveling the complexity of PKC signaling networks. nih.gov These networks are characterized by significant cross-talk between different PKC isoforms and other signaling pathways.
Peptide inhibitors have revealed that the function of a particular PKC isoform can be highly context-dependent, influenced by its subcellular localization and interactions with other proteins. nih.gov For example, the effect of PKCδ can switch from promoting proliferation to inducing apoptosis based on the specific cellular environment and stimulus. plos.org
Furthermore, the use of these inhibitors has highlighted how different PKC isoforms can have opposing effects within the same cell type. For instance, in atrial remodeling, conventional PKC isoforms like PKCα have an inhibitory influence on acetylcholine-regulated potassium channels, while novel isoforms like PKCε can have a stimulatory effect. ahajournals.org
By systematically inhibiting specific isoforms, researchers can map the intricate connections within the PKC signaling cascade and understand how these kinases collectively regulate cellular behavior. This knowledge is crucial for identifying potential therapeutic targets for diseases where PKC signaling is dysregulated, such as cancer and neurological disorders. nih.govfrontiersin.org The continued development of highly selective and potent peptide inhibitors will be essential for further dissecting these complex signaling networks.
Preclinical Research Insights into Protein Kinase C Pathways Excluding Human Clinical Trial Data
Contribution to Understanding Ischemic Preconditioning Mechanisms
Ischemic preconditioning is a powerful endogenous mechanism where brief, non-lethal episodes of ischemia and reperfusion protect the heart against subsequent, more prolonged ischemic insults. The activation of Protein Kinase C is considered a pivotal event in the signaling cascade that confers this cardioprotection. ahajournals.org The specific peptide inhibitor, PKC (19-31), has been instrumental in dissecting this mechanism. globalauthorid.com
Research has focused on the role of PKC in modulating ATP-sensitive potassium (K-ATP) channels, which are key effectors in ischemic preconditioning. Studies using excised inside-out membrane patches from rabbit ventricular myocytes demonstrated that applying purified, active PKC directly increases the open probability of K-ATP channels at physiological, millimolar levels of ATP. ahajournals.orgahajournals.org This effect was completely blocked by the specific inhibitor peptide PKC (19-31), confirming that the channel activation was directly mediated by PKC. ahajournals.orgahajournals.org
Further investigations in cellular models expressing K-ATP channel subunits revealed that active PKC caused a significant increase in channel activity. This activation was effectively prevented by the co-application of PKC (19-31). pnas.org These findings provide direct evidence that PKC can activate cardiac K-ATP channels, identifying a molecular link between two critical components of the ischemic preconditioning signaling pathway. ahajournals.orgpnas.org The use of PKC (19-31) has thus been essential in confirming that the phosphorylation of K-ATP channels or an associated regulatory protein by PKC is a key mechanism underlying the cardioprotective effects of preconditioning. pnas.org
| Experimental Model | Treatment | Effect on K-ATP Channel Activity | Source |
| Rabbit Ventricular Myocytes | Active PKC | ~3-fold increase in open probability | ahajournals.orgahajournals.org |
| Rabbit Ventricular Myocytes | Active PKC + PKC (19-31) | Blocked the increase in open probability | ahajournals.orgahajournals.org |
| Mammalian Cells Expressing K-ATP | Active PKC | 390 ± 78% increase in channel activity | pnas.org |
| Mammalian Cells Expressing K-ATP | Active PKC + PKC (19-31) | 35 ± 14% increase in channel activity (Inhibition) | pnas.org |
Exploration of Protein Kinase C Involvement in Neurological Disorders
The PKC family of enzymes plays crucial roles in the brain, influencing synaptic plasticity, neurotransmitter release, and neuronal survival. nih.gov Consequently, the dysregulation of PKC signaling has been implicated in a range of neurological and psychiatric disorders. nih.gov Preclinical research using specific modulators of the PKC pathway has been vital for exploring these connections.
Animal Models of Mania and Bipolar Disorder
Evidence strongly suggests that alterations in the PKC signaling pathway are an important component of bipolar disorder. oup.com Animal models that mimic the manic symptoms of bipolar disorder, such as hyperactivity and risk-taking behavior, have been developed to investigate the underlying neurobiology. nih.gov These models can be induced pharmacologically with agents like amphetamine or ouabain, or through environmental manipulations like sleep deprivation. nih.govnih.gov
In these models, increased PKC activity is consistently observed in key brain regions like the prefrontal cortex and hippocampus. oup.comnih.gov For instance, rats subjected to amphetamine administration or paradoxical sleep deprivation show increased PKC activity and phosphorylation of its downstream targets. nih.govnih.gov The administration of PKC inhibitors, such as tamoxifen (B1202) or chelerythrine (B190780), has been shown to prevent or reverse these manic-like behaviors. nih.govpsychiatry-psychopharmacology.com For example, tamoxifen treatment reduced amphetamine-induced hyperactivity and decreased PKC activity in rats. psychiatry-psychopharmacology.com These findings from preclinical models strongly support the hypothesis that overactive PKC signaling contributes to the pathophysiology of mania, making PKC a significant target for investigation. oup.com
Neuroprotective Mechanisms and Neuroplasticity
PKC's role in neuronal health is complex, with its activation being either protective or detrimental depending on the context and specific isoform involved. nih.gov PKC activation can promote neuroprotective effects, in part by enhancing the activation of brain-derived neurotrophic factor (BDNF), which supports neurogenesis. nih.gov In models of oxidative stress, a key factor in neurodegenerative diseases, activating PKC with phorbol (B1677699) esters was shown to inhibit nerve cell death. nih.govjneurosci.org This protection involves a complex modulation of other enzyme pathways, including the activation of ERK and JNK kinases. nih.govjneurosci.org
Conversely, sustained or excessive PKC signaling can be harmful. In models of chronic stress, excessive PKC signaling in the prefrontal cortex contributes to the loss of dendritic spines on pyramidal neurons and impairs working memory. pnas.org Notably, the inhibition of PKC was found to rescue this spine loss and reverse the cognitive deficits, suggesting a neuroprotective effect of PKC inhibition in conditions of chronic stress. pnas.org The role of PKC in neuroplasticity, the brain's ability to reorganize itself, is also multifaceted. While PKC activity is critical for some forms of learning and memory, such as long-term potentiation, its downregulation has also been linked to neuroplastic effects relevant to the action of psychotropic medications. frontiersin.org This dual role underscores the importance of tightly regulated PKC activity for maintaining normal brain function and highlights the pathway's significance in neurological disorders.
Investigating Protein Kinase C as a Modulator in Cancer Progression and Drug Resistance
PKC isozymes are central regulators of cellular signaling pathways that control proliferation, survival, migration, and invasion. mdpi.comnih.gov Their dysregulation is a common feature in many cancers, although individual isozymes can act as either tumor promoters or suppressors depending on the cancer type and cellular context. nih.govnih.gov
Role in Tumorigenesis and Metastasis in In Vitro and In Vivo Models
Preclinical studies have demonstrated the complex involvement of PKC in cancer development. The peptide inhibitor PKC (19-31) has been used as a tool in such in vitro studies to dissect the contribution of PKC to cancer cell behavior. For instance, it was used to probe the signaling pathways involving MUC16, a protein implicated in gallbladder cancer metastasis. researchgate.net Additionally, PKC activity assays using the PKC (19-31) peptide as a substrate have been employed in studies of skin carcinogenesis in mice, helping to link growth factor signaling with PKC activation during tumor promotion. oup.com
Different PKC isoforms exhibit distinct roles. Atypical PKCι has been identified as an oncogenic kinase, with its overexpression observed in pancreatic, lung, and ovarian cancers, where it is required for tumorigenesis. nih.govfrontiersin.org In contrast, PKCδ can have a negative effect on cell survival, and its downregulation is linked to tumor promotion in some models. nih.gov However, the same isoform can have pro-metastatic effects in other contexts, such as in melanoma and pancreatic cancer cell lines. nih.gov This highlights the context-dependent and often contradictory roles of PKC isozymes in cancer.
| PKC Isoform | Observed Role in Tumorigenesis/Metastasis (Selected Examples) | Cancer Model/Type | Source |
| PKCα | Promotes multi-layered cell growth by inactivating E-cadherin. | Cellular Models | nih.gov |
| PKCβI | Inhibits tumorigenesis and metastatic capacity. | Murine Mammary Model | nih.gov |
| PKCδ | Can be pro-apoptotic; can also have pro-metastatic effects. | Various Cellular Models | nih.govnih.gov |
| PKCε | Overexpression associated with increased proliferation and survival. | Human Cancer | nih.gov |
| PKCι | Acts as an oncogenic kinase, required for tumorigenesis. | Lung, Pancreatic, Colon Cancer | nih.govfrontiersin.org |
| PKCζ | Can promote mobility and invasion. | Breast and Pancreatic Cancer Cells | frontiersin.org |
Contribution to Drug Sensitivity and Resistance
A significant challenge in cancer therapy is the development of drug resistance. PKC signaling pathways are known to play a crucial role in this process. frontiersin.org The activation of certain PKC isoforms, particularly PKCα, has been linked to resistance to various chemotherapeutic agents, including cisplatin (B142131) and tamoxifen. nih.govoup.com
The mechanism often involves the modulation of drug transporters, such as P-glycoprotein, which actively pump chemotherapy drugs out of cancer cells, reducing their efficacy. oup.com In multidrug-resistant (MDR) cells, treatment with PKC activators can increase the phosphorylation and activity of P-glycoprotein, thereby enhancing drug resistance. oup.com Conversely, preclinical studies have shown that treatment with PKC inhibitors can decrease P-glycoprotein phosphorylation and drug efflux activity. oup.com This suggests that inhibiting PKC could be a viable strategy to resensitize resistant cancer cells to chemotherapy. The use of specific inhibitors in preclinical models is therefore essential for understanding and potentially overcoming PKC-mediated drug resistance. nih.gov
Future Directions and Advanced Research Perspectives
Development of Advanced Peptide-Based Tools for Protein Kinase C Research
The original PKC (19-31) peptide served as a foundational tool, but its limitations, such as lack of cell permeability and modest isoform selectivity, have driven the development of more advanced derivatives.
The PKC family comprises multiple isoforms with distinct, and sometimes opposing, physiological roles. Therefore, developing tools that can selectively target specific isoforms inside living cells is a primary goal.
Isoform Selectivity: The PKC (19-31) peptide is derived from the pseudosubstrate region of PKCα (residues 19-31) and thus preferentially inhibits conventional, Ca²⁺-dependent PKC isoforms like PKCα. vulcanchem.com However, at higher concentrations, it can affect other isoforms due to similarities in their catalytic domains. vulcanchem.com A key modification involves substituting the alanine (B10760859) at position 25 with serine ([Ser²⁵]PKC 19-31). This change converts the peptide from an inhibitor into a substrate, making it a valuable tool for measuring the kinase activity of specific PKC isoforms in biochemical assays. mobitec.comoup.com
Cell Permeability: A major hurdle for peptide-based tools is crossing the cell membrane to reach their intracellular targets. The standard PKC (19-31) peptide is not cell-permeable and its use is often restricted to studies on permeabilized cells or in cell-free assays. vulcanchem.comnih.gov To overcome this, researchers have developed innovative strategies to enhance intracellular delivery.
Myristoylation: The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide significantly enhances its lipophilicity and facilitates its passive diffusion across the cell membrane. nih.govtandfonline.com Myristoylated PKC (19-31) has been used to study PKC function in intact cells, although researchers must be cautious of potential off-target effects caused by the lipid modification itself. nih.govtandfonline.com
Cell-Penetrating Peptides (CPPs): Another effective strategy is to conjugate the PKC (19-31) peptide to a CPP, such as the Antennapedia domain vector peptide. bio-techne.comrndsystems.com These CPPs are actively taken up by cells, carrying the inhibitory peptide cargo with them. bio-techne.com Often, a reducible disulfide bridge connects the CPP and the PKC peptide, which is cleaved by the reducing environment of the cytoplasm, releasing the active inhibitor inside the cell. bio-techne.comrndsystems.com
These modifications have transformed the basic PKC (19-31) sequence into a versatile toolkit for probing isoform-specific PKC functions within the complex environment of a living cell.
| Peptide Derivative | Modification | Primary Function | Key Advantage | Reference(s) |
| PKC (19-31) | None (Acetate salt) | Inhibitor (in vitro / permeabilized cells) | Targets conventional PKCs | vulcanchem.com |
| [Ser²⁵]PKC (19-31) | Alanine at position 25 replaced by Serine | Substrate (for kinase assays) | Allows direct measurement of PKC activity | mobitec.comoup.com |
| Myristoylated PKC (19-31) | N-terminal myristoyl group added | Cell-permeable inhibitor | Usable in intact cell studies | nih.govtandfonline.com |
| PKC β pseudosubstrate | Linked to Antennapedia CPP via disulfide bridge | Cell-permeable inhibitor | Efficient intracellular delivery and release | bio-techne.comrndsystems.com |
Interactive Data Table: Select a peptide from the dropdown to see its details.
Integration with High-Throughput Screening and Omics Technologies
The specificity of PKC (19-31) peptides makes them highly suitable for integration into modern, large-scale biological analyses.
High-Throughput Screening (HTS): In drug discovery and fundamental research, HTS allows for the rapid testing of thousands of compounds. wikipedia.org The substrate peptide, [Ser²⁵]PKC (19-31), is ideal for developing HTS-compatible kinase assays. oup.comrevvity.com Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize europium-labeled antibodies that recognize the phosphorylated form of the [Ser²⁵]PKC (19-31) peptide. revvity.com This creates a robust, scalable, and non-radioactive method to screen for novel PKC inhibitors or activators, which is a significant advancement for drug discovery programs targeting PKC. revvity.com
Omics Technologies: In the era of systems biology, understanding the full spectrum of a kinase's influence is crucial. "Omics" approaches, such as proteomics and phosphoproteomics, aim to map these complex networks. PKC (19-31) peptides are valuable tools in this context. By using a cell-permeable version of the inhibitor, researchers can globally shut down the activity of conventional PKCs and then use mass spectrometry-based phosphoproteomics to identify which protein phosphorylation events decrease. This powerful approach helps to identify direct and indirect downstream substrates of PKC on a system-wide level, providing a comprehensive map of its signaling pathways.
Advancing the Fundamental Understanding of Protein Kinase C as a Target in Pathophysiology
The use of PKC (19-31) as a specific inhibitor has been critical in confirming the role of PKC in a wide array of physiological and disease processes. By selectively blocking PKC activity, researchers can directly observe the functional consequences and thus establish a causal link between the kinase and a specific pathology.
Research Findings from Studies Using PKC (19-31):
Vascular Biology and Hypertension: Studies in vascular smooth muscle have used PKC (19-31) to demonstrate that PKC activation is a key step in agonist-induced contraction. nih.gov Furthermore, the peptide was instrumental in dissecting the signaling cascade that leads to the inhibition of ATP-sensitive potassium channels by PKC, a mechanism relevant to vascular tone and disease. ahajournals.org
Metabolic Disease: In adipocytes, the PKC (19-31) peptide was shown to inhibit insulin-stimulated glucose uptake and lipid synthesis, providing direct evidence for PKC's involvement in insulin (B600854) signaling pathways. nih.gov This has implications for understanding insulin resistance and type 2 diabetes.
Neurobiology: The peptide has been used to block the phorbol (B1677699) ester-mediated enhancement of Ca²⁺-dependent exocytosis in adrenal chromaffin cells, clarifying the modulatory, but not essential, role of PKC in the release of neurotransmitters. vulcanchem.com
Cardiac Physiology: In the context of cardiac protection, PKC (19-31) has been used as a specific inhibitor to investigate the controversial role of PKC in ischemic preconditioning, a process where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. ahajournals.org
Ion Channel Regulation: Research on large-conductance Ca²⁺-activated potassium (BK) channels showed that the inhibitory effect of PKC was abolished by the PKC (19-31) peptide, proving that the channel's regulation is a direct result of PKC-catalyzed phosphorylation. nih.gov
These examples underscore the peptide's value in transforming PKC from a correlated enzyme into a validated therapeutic target in a multitude of diseases.
Q & A
Q. What is the molecular mechanism by which Protein Kinase C 19-31 acetate inhibits PKC activity, and how can this be experimentally validated?
this compound acts as a competitive inhibitor by mimicking the pseudosubstrate domain of PKCα, blocking the kinase's active site. The substitution of serine for alanine at position 25 enhances its binding affinity (Km: 0.3 μM) and specificity for PKC isoforms. To validate this mechanism:
- Use kinase activity assays (e.g., radioactive ATP incorporation or fluorescence-based assays) with purified PKC isoforms.
- Compare inhibition curves between wild-type and mutant PKC constructs to confirm competitive binding .
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. How should researchers design experiments to assess the efficacy of PKC 19-31 acetate in cellular models?
Key considerations include:
- Cell permeability : Use myristoylated or lipid-modified derivatives to enhance intracellular delivery .
- Dosage optimization : Perform dose-response curves (e.g., 0.1–10 μM) in cell lines with confirmed PKC expression (e.g., HeLa or NIH/3T3).
- Control groups : Include scrambled peptide controls and PKC knockout models to isolate inhibitor-specific effects.
- Activity readouts : Measure downstream targets (e.g., phosphorylated MARCKS or NF-κB) via Western blot .
Q. What methodologies are recommended to validate the specificity of PKC 19-31 acetate for PKC isoforms?
- Isoform-specific assays : Test the inhibitor against recombinant PKCα, β, and γ isoforms in vitro.
- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence individual PKC isoforms and assess residual activity.
- Cross-reactivity screening : Evaluate inhibition of structurally related kinases (e.g., PKA, CaMKII) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory potency of PKC 19-31 acetate across different studies?
Discrepancies may arise from variations in:
- Assay conditions (e.g., ATP concentrations, divalent cation levels).
- Peptide purity : Use HPLC-MS to verify ≥95% purity and correct folding .
- Cellular context : Account for differences in PKC isoform expression or post-translational modifications.
- Statistical rigor : Apply multivariate analysis to control for confounding variables .
Q. What advanced structural techniques can elucidate the binding dynamics of PKC 19-31 acetate with PKC isoforms?
- X-ray crystallography : Co-crystallize PKCα with the inhibitor to resolve atomic-level interactions.
- Cryo-EM : Study conformational changes in full-length PKC upon inhibitor binding.
- Molecular dynamics (MD) simulations : Model the peptide's interaction with PKC's regulatory domain over microsecond timescales .
Q. How does the subcellular localization of PKC 19-31 acetate influence its functional efficacy in live-cell studies?
The inhibitor’s activity depends on its ability to colocalize with PKC in specific compartments (e.g., plasma membrane or Golgi). Methodologies include:
- Confocal microscopy : Tag the peptide with fluorescent probes (e.g., FITC) and track localization.
- Fractionation assays : Isolate membrane/cytosolic fractions and quantify inhibitor distribution via ELISA .
Q. Can PKC 19-31 acetate be integrated into proteolysis-targeting chimeras (PROTACs) for targeted PKC degradation?
The peptide’s high specificity makes it a candidate for PROTAC design. Strategies involve:
Q. What computational approaches are suitable for optimizing the pharmacokinetic profile of PKC 19-31 acetate derivatives?
- QSAR modeling : Correlate structural modifications (e.g., acetylation, PEGylation) with stability and bioavailability.
- ADMET prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity.
- Free-energy perturbation (FEP) : Simulate binding affinities of modified peptides to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
